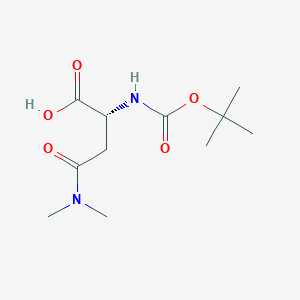

(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

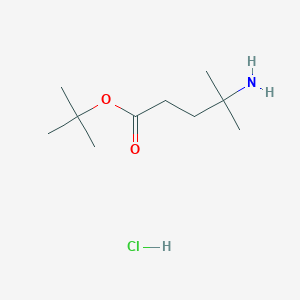

Molecular Structure Analysis

The compound has a chiral center at the alpha carbon (the carbon adjacent to the carboxylic acid group), which means it can exist in two different enantiomeric forms. The ® designation in the name indicates the configuration of this chiral center .Chemical Reactions Analysis

The compound could participate in various chemical reactions. The carboxylic acid group could react with bases, forming a carboxylate anion, or with alcohols, forming an ester. The amine group could react with acids to form an ammonium ion, or with electrophiles to form a substituted amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .科学的研究の応用

Organic Synthesis

®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid: is a valuable building block in organic synthesis. Its tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amines due to its stability under various reaction conditions and ease of removal under mild acidic conditions . This compound can be utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry, where precision and protection of functional groups are crucial.

Peptide Synthesis

In peptide synthesis, the Boc group of this compound provides a means to protect the amino group during the coupling of peptide chains. This is essential to prevent unwanted side reactions and to ensure the correct sequence of amino acids is formed. The Boc group is stable under the conditions used to deprotect other protecting groups, making it highly useful in multi-step synthesis .

Medicinal Chemistry

The dimethylamino and oxobutanoic acid moieties of this compound make it a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs. These analogs have potential applications in medicinal chemistry as they can modulate the GABAergic system, which is implicated in various neurological disorders .

Enzyme Inhibition Studies

Due to its structural similarity to certain amino acids, this compound can be used in enzyme inhibition studies. It can act as a competitive inhibitor for enzymes that recognize similar substrates, helping to elucidate enzyme mechanisms and kinetics .

Bioconjugation

The tert-butoxycarbonyl group can be used in bioconjugation techniques. It allows for the temporary modification of biomolecules, which can then be selectively deprotected to attach various probes, drugs, or other molecules in a controlled manner .

Material Science

In material science, this compound can be used to modify the surface properties of polymers. By introducing the Boc-protected amine, the polymer surface can be made more hydrophilic, which can improve its biocompatibility and interaction with other biological materials .

Prodrug Design

The compound’s protective groups can be utilized in prodrug design, where the active drug is released in vivo through enzymatic or chemical deprotection. This approach can improve the pharmacokinetics and reduce the toxicity of certain drugs .

Agricultural Chemistry

Lastly, in agricultural chemistry, the compound can be used to synthesize herbicides or pesticides. The Boc group can protect the active ingredient during formulation and storage, and then be removed once applied to the target, ensuring the active ingredient is released in the environment where it is needed .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVCRAUZUATQRQ-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)

![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)